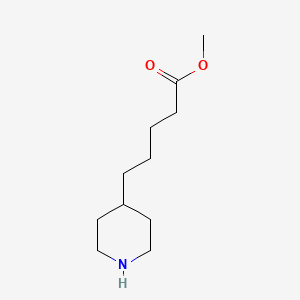
Methyl 5-(4-piperidyl)pentanoate
Cat. No. B8520390
M. Wt: 199.29 g/mol
InChI Key: DSNOTBJUKIBYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05264420
Procedure details


To a stirred solution of carboxylic acid 14 (600 mg, 2.2 mmol), ether (4.0 mL), and pyridine (2 drops) at ambient temperature was added thionyl chloride in one portion to effect an exotherm. After 25 minutes the ether, pyridine, and thionyl chloride were evaporated. The intermediate acid chloride was dissolved in ether (5 mL), cooled to 0° C., then treated with an ethereal solution of diazomethane (15 mL, ~10 mmol). After 2.0 hours the excess diazomethane was removed by purging with argon. Evaporation in situ gave a solid that was dissolved in CH3OH (10 mL) then treated sequentially with NEt3 (0.5 mL) and silver benzoate (20 mg). After 15 minutes the black reaction mixture was concentrated and the residue subjected to flash chromatography (silica, 10% ethyl acetate/hexanes) to give 15 (300 mg) as an oil.








Name
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][C:17](O)=O)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.C[CH2:21][O:22][CH2:23]C.S(Cl)(Cl)=[O:26].[N+](=C)=[N-]>N1C=CC=CC=1.CO.C([O-])(=O)C1C=CC=CC=1.[Ag+].CCN(CC)CC>[NH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][CH2:16][CH2:17][C:21]([O:22][CH3:23])=[O:26])[CH2:12][CH2:13]1 |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)CCCC(=O)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Ag+]
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCN(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 25 minutes the ether, pyridine, and thionyl chloride were evaporated
|
|
Duration
|
25 min
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The intermediate acid chloride was dissolved in ether (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 2.0 hours the excess diazomethane was removed
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by purging with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation in situ
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a solid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After 15 minutes the black reaction mixture was concentrated
|
|
Duration
|
15 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)CCCCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
